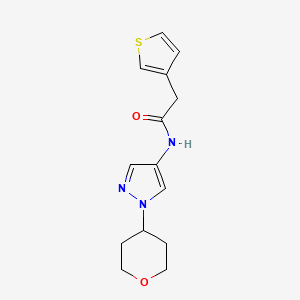

2-phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

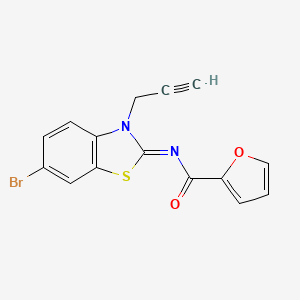

2-phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione, commonly known as Phenytoin, is a widely used anticonvulsant medication that is used to treat various types of seizures. It is a white crystalline powder that is odorless and bitter in taste. Phenytoin was first synthesized in 1908 by Heinrich Biltz and later introduced as an antiepileptic drug in 1938. Since then, it has become one of the most commonly prescribed anticonvulsants in the world.

Mecanismo De Acción

Phenytoin works by stabilizing the neuronal membrane and reducing the excitability of neurons. It does this by blocking voltage-gated sodium channels, which are responsible for the influx of sodium ions into neurons during an action potential. By blocking these channels, Phenytoin reduces the frequency and amplitude of action potentials, thereby reducing the excitability of neurons and preventing the spread of seizures.

Biochemical and Physiological Effects:

Phenytoin has been shown to have various biochemical and physiological effects on the body. It can cause changes in liver function, hematopoiesis, and bone metabolism. It can also affect the levels of various hormones in the body, including thyroid hormone and testosterone.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Phenytoin has several advantages for use in lab experiments. It has a well-established mechanism of action, making it a useful tool for studying the physiology of neurons and the pathophysiology of epilepsy. It is also readily available and relatively inexpensive. However, Phenytoin has some limitations for lab experiments. It has a narrow therapeutic index, making it difficult to achieve precise dosing. It can also have toxic effects on the body at high doses.

Direcciones Futuras

There are several potential future directions for research on Phenytoin. One area of interest is the development of new formulations of the drug that can be administered more easily and have fewer side effects. Another area of interest is the investigation of Phenytoin's potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of Phenytoin on the body.

Métodos De Síntesis

Phenytoin is synthesized from benzil and thiosemicarbazide by a condensation reaction. The reaction involves the conversion of benzil to benzilic acid, which is then reacted with thiosemicarbazide to form a hydrazone intermediate. The intermediate is then cyclized to form the final product, Phenytoin.

Aplicaciones Científicas De Investigación

Phenytoin has been extensively researched for its anticonvulsant properties. It is used to treat various types of seizures, including tonic-clonic seizures, partial seizures, and status epilepticus. Phenytoin has also been studied for its potential use in the treatment of neuropathic pain, bipolar disorder, and migraine headaches.

Propiedades

IUPAC Name |

1,1-dioxo-2-phenyl-4H-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S/c16-13-14-11-8-4-5-9-12(11)19(17,18)15(13)10-6-2-1-3-7-10/h1-9H,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSPIKLZCKTXTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B2520913.png)

![N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2520916.png)

![2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarbonitrile](/img/structure/B2520926.png)

![N-(3-piperidinopropyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine](/img/structure/B2520928.png)

![N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide](/img/structure/B2520933.png)